molecular formula C10H11FN2O3 B1517939 2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid CAS No. 1153395-12-0

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid

Cat. No.: B1517939
CAS No.: 1153395-12-0
M. Wt: 226.2 g/mol
InChI Key: DNKWITUQMVGRPV-UHFFFAOYSA-N
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Description

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid is a chemical compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a fluorine atom on the benzene ring, an ethylcarbamoyl group, and a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-fluorobenzoic acid as the starting material.

  • Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

  • Amidation: The acid chloride is then reacted with ethylamine to introduce the ethylcarbamoyl group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or amine.

  • Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives of the carboxylic acid group.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Substituted benzene derivatives.

Scientific Research Applications

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity to biological targets. The ethylcarbamoyl group can participate in hydrogen bonding and other interactions with enzymes and receptors.

Comparison with Similar Compounds

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid is similar to other fluorinated benzoic acid derivatives, such as 2-[(Methylcarbamoyl)amino]-6-fluorobenzoic acid and 2-[(Propylcarbamoyl)amino]-6-fluorobenzoic acid. These compounds differ in the alkyl group attached to the carbamoyl group, which can affect their chemical and biological properties. The presence of the fluorine atom enhances the compound's stability and reactivity compared to non-fluorinated analogs.

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Properties

IUPAC Name

2-(ethylcarbamoylamino)-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c1-2-12-10(16)13-7-5-3-4-6(11)8(7)9(14)15/h3-5H,2H2,1H3,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKWITUQMVGRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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